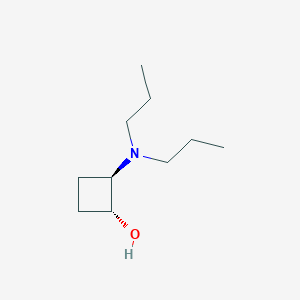![molecular formula C8H15ClFNO B1484897 3-Fluoro-3-[(oxolan-2-yl)methyl]azetidine hydrochloride CAS No. 2098056-26-7](/img/structure/B1484897.png)
3-Fluoro-3-[(oxolan-2-yl)methyl]azetidine hydrochloride
Descripción general
Descripción
3-Fluoro-3-[(oxolan-2-yl)methyl]azetidine hydrochloride, or 3-FMAH, is a synthetic compound that has recently been studied for its potential applications in scientific research. It belongs to a class of compounds known as azetidines, which are cyclic molecules with three carbon atoms and three nitrogen atoms. 3-FMAH has several unique characteristics that make it an attractive research tool, including its low toxicity and high solubility in a variety of solvents.
Aplicaciones Científicas De Investigación
1. Applications in Neuroreceptor Imaging
The compound 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine, a derivative of azetidine, is a potent ligand for human alpha4beta2 nicotinic acetylcholine receptors (nAChR). It has been developed for positron emission tomography (PET) imaging of central nAChRs, demonstrating promising in vivo characteristics for neuroreceptor imaging (Doll et al., 1999).
2. Role in Antibacterial Agents
Azetidines, particularly the 7-azetidinylquinolones, have been synthesized to study their antibacterial properties. These compounds, with various substituents, exhibit significant antibacterial activity, emphasizing the importance of the azetidine moiety in enhancing the efficacy of these agents (Frigola et al., 1995), (Frigola et al., 1994).
3. Synthetic Methodologies
The synthesis of compounds like 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride has been reported, demonstrating methodologies that offer high purity and are suitable for industrialization. These synthetic pathways are crucial for producing azetidine-based compounds for research and therapeutic applications (Zhang Zhi-bao, 2011).
4. Drug Discovery and Development
Azetidines are used in the drug discovery process, as demonstrated by their incorporation into important drug frameworks like EGFR inhibitors and antimalarial agents. This underscores their utility in the development of new pharmacologically active compounds (Duncton et al., 2009).
5. Fluorination for Enhanced Reactivity
Studies have shown that fluorine substitution in aziridines and azetidines can significantly alter their reactivity and regioselectivity, a critical consideration in synthetic chemistry and drug design (Banks, 2006).
Propiedades
IUPAC Name |
3-fluoro-3-(oxolan-2-ylmethyl)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO.ClH/c9-8(5-10-6-8)4-7-2-1-3-11-7;/h7,10H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFPETFTFFNOFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC2(CNC2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3-[(oxolan-2-yl)methyl]azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol](/img/structure/B1484814.png)
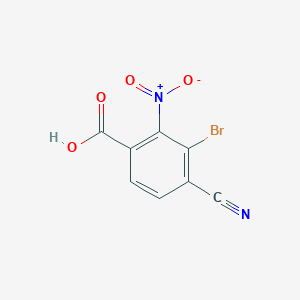

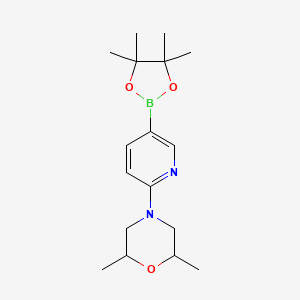
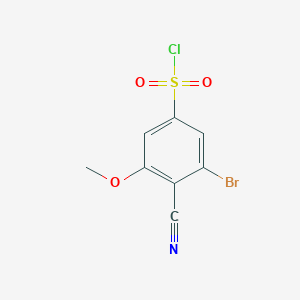
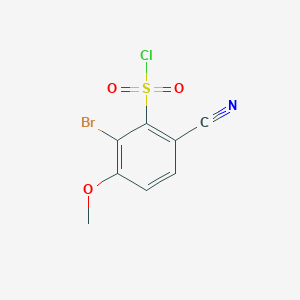
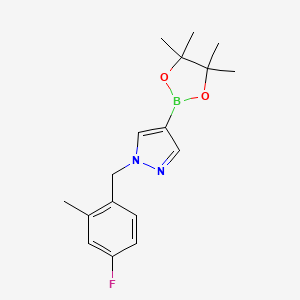
![3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B1484824.png)
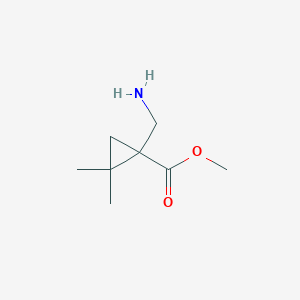
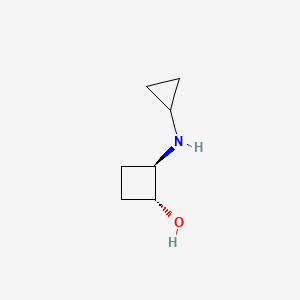
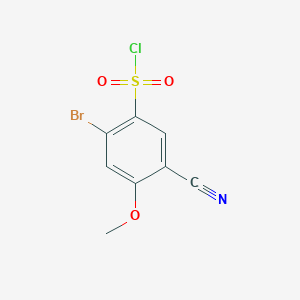
![1-[trans-2-Hydroxycyclobutyl]azetidin-3-ol](/img/structure/B1484834.png)
![trans-2-[(2-Phenoxyethyl)amino]cyclobutan-1-ol](/img/structure/B1484835.png)
